molecular formula C13H20N2O3 B3120407 tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate CAS No. 263410-16-8

tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate

Cat. No.: B3120407
CAS No.: 263410-16-8
M. Wt: 252.31 g/mol
InChI Key: VCJINZUTBRZEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate is an organic compound with the molecular formula C13H20N2O3. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Scientific Research Applications

tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of polymers and advanced materials.

Safety and Hazards

The safety information for “tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate” includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-aminophenoxy)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 0°C

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amines

    Substitution: Alkylated or acylated products

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenoxy group enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
  • tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
  • tert-Butyl (2-aminoethyl)(ethyl)carbamate

Uniqueness

tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate is unique due to its phenoxy group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications, such as the development of enzyme inhibitors and advanced materials, compared to its analogs.

Properties

IUPAC Name

tert-butyl N-[2-(2-aminophenoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCJINZUTBRZEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (2-(2-aminophenoxy)ethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.